3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butan-1-one
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Overview
Description
3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butan-1-one is a complex organic compound that features multiple functional groups, including a chlorophenyl group, a tetrazole ring, and a trifluoromethyl-substituted triazolopyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butan-1-one typically involves multi-step organic synthesis. The process may start with the preparation of the chlorophenyl and tetrazole intermediates, followed by the construction of the triazolopyrazine ring system. Key steps may include:
Nucleophilic substitution: reactions to introduce the chlorophenyl group.
Cyclization: reactions to form the tetrazole and triazolopyrazine rings.
Coupling reactions: to link the different moieties together.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography.
Scale-up processes: to transition from laboratory to industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, the compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine
In medicine, the compound may have potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butan-1-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: to modulate their activity.
Interacting with nucleic acids: to affect gene expression.
Disrupting cellular membranes: to alter cell function.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)-1-butanone: Similar structure but lacks the triazolopyrazine moiety.
4-(1H-tetrazol-1-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butan-1-one: Similar structure but lacks the chlorophenyl group.
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butan-1-one lies in its combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C17H16ClF3N8O |
---|---|
Molecular Weight |
440.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-(tetrazol-1-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one |
InChI |
InChI=1S/C17H16ClF3N8O/c18-13-3-1-11(2-4-13)12(8-28-10-22-25-26-28)7-15(30)27-5-6-29-14(9-27)23-24-16(29)17(19,20)21/h1-4,10,12H,5-9H2 |
InChI Key |
NDIBLQOADDPOER-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CN3C=NN=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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